molecular formula C18H20ClFN4O2 B1420740 N,N-Didesethyl Sunitinib Hydrochloride CAS No. 873077-70-4

N,N-Didesethyl Sunitinib Hydrochloride

カタログ番号 B1420740
CAS番号: 873077-70-4
分子量: 378.8 g/mol
InChIキー: NDLBSVCHUWKNAB-MGAWDJABSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-Didesethyl Sunitinib Hydrochloride is a potent AMPK inhibitor with IC50 of 393 nM and 141 nM for AMPKα1 and AMPK2, respectively . It is a multi-target tyrosine kinase inhibitor that is a major active metabolite of an anticancer drug sunitinib . In patients, plasma sunitinib and N-desethyl sunitinib accounts for 42% and 24%, respectively .


Synthesis Analysis

The synthesis of N,N-Didesethyl Sunitinib Hydrochloride involves complex chemical reactions . It is used as a reagent and reaction component in the synthesis of pharmaceuticals . It can also be used as a building block in the synthesis of complex compounds, such as fine chemicals .


Molecular Structure Analysis

The molecular formula of N,N-Didesethyl Sunitinib Hydrochloride is C18H20ClFN4O2 . The molecular weight is 378.83 g/mol .


Chemical Reactions Analysis

N,N-Didesethyl Sunitinib Hydrochloride is a reagent and reaction component that is used in the synthesis of pharmaceuticals . It can also be used as a building block in the synthesis of complex compounds, such as fine chemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of N,N-Didesethyl Sunitinib Hydrochloride include a molecular weight of 378.83 g/mol and a molecular formula of C18H19FN4O2•HCl . More specific physical and chemical properties, including solubility and stability, can be found in the Certificate of Analysis .

科学的研究の応用

Pharmacokinetics, Distribution, and Metabolism

N,N-Didesethyl Sunitinib Hydrochloride, commonly known as Sunitinib, has been studied for its pharmacokinetics, distribution, and metabolism across different species. Sunitinib is a tyrosine kinase inhibitor used in treating various tumors. It has been found that after oral administration, Sunitinib shows peak plasma concentration within 3 to 8 hours, with its elimination half-lives being species-dependent. Extensive metabolism of Sunitinib was observed in all species studied, including humans, with N-de-ethylation and hydroxylation being the main metabolic pathways (Speed et al., 2012).

Antitumor and Antiangiogenic Activities

Sunitinib exhibits potent antiangiogenic and antitumor activities. It is particularly effective in treating metastatic renal cell carcinoma and gastrointestinal stromal tumors. Studies have shown that Sunitinib can induce tumor cell apoptosis and growth arrest in renal cell carcinoma cells. This effect is correlated with the inhibition of the Stat3 activity. These findings suggest that Stat3 activity is crucial for the response of renal cell carcinoma to Sunitinib (Xin et al., 2009).

Mechanisms of Action

Understanding the mechanisms of action of Sunitinib is critical for improving its therapeutic efficacy. Sunitinib has been found to inhibit multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). This inhibition leads to antitumor activities in various cancers. The drug's clinical activity has been demonstrated in several cancer types, with approvals for treatment in advanced renal cell carcinoma and imatinib-refractory gastrointestinal stromal tumors (Chow & Eckhardt, 2007).

Interaction with ATP-Binding Cassette (ABC) Transporters

Sunitinib has been shown to block the function of ATP-binding cassette (ABC) transporters like P-Glycoprotein (ABCB1) and ABCG2. This interaction can affect the bioavailability of drugs coadministered with Sunitinib. It inhibits P-gp- and ABCG2-mediated efflux of fluorescent substrates and reverses drug resistance mediated by these transporters. This finding is crucial for understanding drug-drug interactions involving Sunitinib (Shukla et al., 2009).

Treatment of Pancreatic Neuroendocrine Tumors

Sunitinib has shown efficacy in treating pancreatic neuroendocrine tumors. It significantly improves progression-free survival and overall survival in patients with advanced conditions. This efficacy has led to its approval for treating these types of tumors (Raymond et al., 2011).

Safety And Hazards

N,N-Didesethyl Sunitinib Hydrochloride is not for human or veterinary use . It is recommended to avoid contact with skin, eyes, and clothing, as well as ingestion and inhalation . Prolonged or repeated exposure should also be avoided .

特性

IUPAC Name

N-(2-aminoethyl)-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O2.ClH/c1-9-15(22-10(2)16(9)18(25)21-6-5-20)8-13-12-7-11(19)3-4-14(12)23-17(13)24;/h3-4,7-8,22H,5-6,20H2,1-2H3,(H,21,25)(H,23,24);1H/b13-8-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLBSVCHUWKNAB-MGAWDJABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)NCCN)C)C=C2C3=C(C=CC(=C3)F)NC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=C1C(=O)NCCN)C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Didesethyl Sunitinib Hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Didesethyl Sunitinib Hydrochloride
Reactant of Route 2
Reactant of Route 2
N,N-Didesethyl Sunitinib Hydrochloride
Reactant of Route 3
N,N-Didesethyl Sunitinib Hydrochloride
Reactant of Route 4
N,N-Didesethyl Sunitinib Hydrochloride
Reactant of Route 5
Reactant of Route 5
N,N-Didesethyl Sunitinib Hydrochloride
Reactant of Route 6
Reactant of Route 6
N,N-Didesethyl Sunitinib Hydrochloride

Citations

For This Compound
1
Citations
F Qiu, W Bian, J Li, Z Ge - Biomedical Chromatography, 2013 - Wiley Online Library
A simple and rapid liquid chromatography–tandem mass spectrometry (LC‐MS/MS) method was developed and validated for the simultaneous determination of sunitinib and its two …

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。